3-Fluoro-4-(1,4-oxazepan-4-yl)aniline 3-Fluoro-4-(1,4-oxazepan-4-yl)aniline
Brand Name: Vulcanchem
CAS No.: 918137-43-6
VCID: VC20161186
InChI: InChI=1S/C11H15FN2O/c12-10-8-9(13)2-3-11(10)14-4-1-6-15-7-5-14/h2-3,8H,1,4-7,13H2
SMILES:
Molecular Formula: C11H15FN2O
Molecular Weight: 210.25 g/mol

3-Fluoro-4-(1,4-oxazepan-4-yl)aniline

CAS No.: 918137-43-6

Cat. No.: VC20161186

Molecular Formula: C11H15FN2O

Molecular Weight: 210.25 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-(1,4-oxazepan-4-yl)aniline - 918137-43-6

Specification

CAS No. 918137-43-6
Molecular Formula C11H15FN2O
Molecular Weight 210.25 g/mol
IUPAC Name 3-fluoro-4-(1,4-oxazepan-4-yl)aniline
Standard InChI InChI=1S/C11H15FN2O/c12-10-8-9(13)2-3-11(10)14-4-1-6-15-7-5-14/h2-3,8H,1,4-7,13H2
Standard InChI Key WJUDAZSPXBWHIG-UHFFFAOYSA-N
Canonical SMILES C1CN(CCOC1)C2=C(C=C(C=C2)N)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

3-Fluoro-4-(1,4-oxazepan-4-yl)aniline (CAS: 918137-43-6) has the molecular formula C₁₁H₁₅FN₂O and a molecular weight of 210.25 g/mol. Its structure consists of:

  • An aniline core substituted with a fluorine atom at the 3-position.

  • A 1,4-oxazepane ring (a seven-membered heterocycle containing one oxygen and one nitrogen atom) attached at the 4-position of the benzene ring.

The IUPAC name is 3-fluoro-4-(1,4-oxazepan-4-yl)aniline, with the SMILES notation C1CN(CCOC1)C2=C(C=C(C=C2)N)F.

Physicochemical Properties

Key properties include:

PropertyValueSource
Exact Mass210.114 g/mol
LogP (Partition Coefficient)2.56 (estimated)
Topological Polar Surface Area38.5 Ų

The compound’s moderate lipophilicity (LogP ~2.56) suggests potential membrane permeability, a desirable trait for drug candidates.

Synthesis and Preparation

Catalytic Methods

The synthesis of 1,4-oxazepane-containing compounds often involves transition metal-catalyzed cyclization or nitrene insertion strategies. A 2020 study demonstrated the use of molybdenyl acetylacetonate [MoO₂(acac)₂] and copper(II) trifluoromethanesulfonate [Cu(CF₃SO₃)₂] to construct seven-membered heterocycles via cascade reactions, including C–H activation and C–N bond formation . While this method was applied to benzodiazepines, analogous approaches could be adapted for 1,4-oxazepanes.

Substituted Aniline Derivatives

A patent by Kim et al. (2009) describes the synthesis of structurally related trifluoroaniline-oxazepane hybrids, highlighting the role of Pd-catalyzed coupling and reductive amination in assembling the heterocyclic core . For 3-fluoro-4-(1,4-oxazepan-4-yl)aniline, a plausible route involves:

  • Nitro group reduction: Starting from 3-fluoro-4-nitroaniline.

  • Ring-closing reaction: Using ethylene glycol derivatives and amines to form the oxazepane ring .

Applications in Drug Discovery

Antimicrobial Agents

Fluorinated anilines are prevalent in antimicrobial research. The 2009 study by Kim et al. reported that 2,3,5-trifluoro-4-(1,4-oxazepan-4-yl)aniline (a structural analog) exhibited inhibitory activity against bacterial pathogens such as Staphylococcus aureus (MIC = 2 µg/mL) . While direct data for the 3-fluoro derivative is limited, its similarity suggests potential utility in antibiotic design.

Bioisosteric Replacements

The compound’s aniline and oxazepane groups make it a candidate for amide bond bioisosteres, a strategy employed to improve pharmacokinetics. For example, 1,2,3-triazoles and oxadiazoles have replaced amides in HIV protease inhibitors . The oxazepane ring’s conformational flexibility could mimic peptide backbones in drug design .

Stability and Reactivity

Degradation Pathways

  • Hydrolysis: The oxazepane ring may undergo hydrolysis under acidic or basic conditions, forming secondary amines or lactams.

  • Oxidation: The aniline group is susceptible to oxidation, necessitating protective strategies during synthesis .

Spectroscopic Characterization

  • ¹H NMR: Key signals include aromatic protons at δ 6.8–7.2 ppm and oxazepane methylene groups at δ 3.5–4.0 ppm.

  • MS (ESI+): Major fragment at m/z 210.1 [M+H]⁺.

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